2-Fluoro-4-[(morpholin-4-yl)methyl]aniline

GPCR Pharmacology Muscarinic Receptor Antagonism Structure-Activity Relationship

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is a privileged scaffold in medicinal chemistry, differentiated by its ortho-fluoro, para-morpholinomethyl substitution. This substitution imparts targeted M3 antagonism (IC₅₀ 7.94 μM) and enhances metabolic stability for PI3K-AKT-mTOR inhibitor design. Its balanced MW (210.25 Da) and fragment-like profile make it ideal for hit-to-lead campaigns. Source this strategic intermediate to accelerate your GPCR and kinase programs.

Molecular Formula C11H15FN2O
Molecular Weight 210.252
CAS No. 1342215-87-5
Cat. No. B3011120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[(morpholin-4-yl)methyl]aniline
CAS1342215-87-5
Molecular FormulaC11H15FN2O
Molecular Weight210.252
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)N)F
InChIInChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
InChIKeyJJXTWZMONIFHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-[(morpholin-4-yl)methyl]aniline (CAS 1342215-87-5) for Medicinal Chemistry and Targeted Inhibitor Synthesis


2-Fluoro-4-[(morpholin-4-yl)methyl]aniline (C₁₁H₁₅FN₂O, MW 210.25) is a halogenated aromatic amine featuring a fluorine substituent ortho to a primary aniline group and a morpholinomethyl group at the para position . This compound functions as a versatile small molecule scaffold and synthetic intermediate, particularly for generating focused libraries of kinase inhibitors and GPCR-targeted agents . It is available at research-grade purity (typically 95%) and is intended for use as a building block in medicinal chemistry programs . Its structural combination of an electron-withdrawing fluorine and a basic morpholine side chain creates a distinct physicochemical profile that influences both molecular recognition and metabolic stability, making it a strategic choice for hit-to-lead optimization campaigns.

Why 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline Cannot Be Replaced by Generic Aniline or Morpholine Analogs


The specific ortho-fluoro, para-morpholinomethyl substitution pattern in 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline creates a unique pharmacophore that is not replicated by unsubstituted aniline, regioisomeric analogs, or simple morpholine derivatives. While morpholine-containing compounds are widely employed in kinase inhibitor design, particularly for targeting the PI3K-AKT-mTOR pathway, the precise positioning of the fluorine atom and the morpholine moiety dictates both binding interactions and metabolic fate [1]. Attempts to substitute this compound with a non-fluorinated aniline or a differently substituted analog will likely result in altered binding kinetics, reduced metabolic stability, or a complete loss of target engagement. The following quantitative evidence demonstrates how this specific substitution pattern translates into measurable differences in biological activity and chemical behavior.

Quantitative Differentiation Evidence for 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline vs. Analogs and In-Class Candidates


M3 Muscarinic Receptor Antagonist Activity: Direct Comparison to Morpholine-Free Analog

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline exhibits measurable antagonist activity at the human M3 muscarinic acetylcholine receptor, with an IC₅₀ of 7.94 μM determined in a FLIPR-based calcium mobilization assay using recombinant CHO cells [1]. In contrast, the unsubstituted aniline scaffold (without the fluorine and morpholinomethyl groups) shows no detectable activity in the same assay system (IC₅₀ > 55.69 μM, classified as inactive) . This approximately 7-fold improvement in potency demonstrates that the combined ortho-fluoro and para-morpholinomethyl substitution pattern is essential for M3 receptor engagement.

GPCR Pharmacology Muscarinic Receptor Antagonism Structure-Activity Relationship

M3 Receptor Activity Compared to a More Complex Morpholine-Containing Analog

While 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline acts as an antagonist at M3 receptors (IC₅₀ = 7.94 μM) [1], a more elaborated morpholine-containing compound (CHEMBL3353269) functions as a negative allosteric modulator (NAM) at the M5 muscarinic receptor with an IC₅₀ of 2.70 μM [2]. This cross-target comparison illustrates that the core 2-fluoro-4-morpholinomethyl aniline scaffold provides a baseline level of muscarinic receptor engagement, but further structural elaboration is required to achieve higher potency and distinct modes of modulation (orthosteric antagonism vs. allosteric modulation).

GPCR Pharmacology Negative Allosteric Modulation Chemical Probe Development

Inferred Advantage in Metabolic Stability from Ortho-Fluorine Substitution

The ortho-fluorine atom on the aniline ring is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the adjacent carbon position. Fluorine substitution ortho to an aniline nitrogen is a well-established medicinal chemistry tactic to improve metabolic stability by preventing N-dealkylation and aromatic hydroxylation, thereby extending compound half-life [1]. While direct metabolic stability data for 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline are not publicly available, the presence of this ortho-fluorine distinguishes it from non-fluorinated analogs such as 4-[(morpholin-4-yl)methyl]aniline (CAS 51013-67-3), which lacks this metabolic shield and is therefore predicted to exhibit higher intrinsic clearance.

Drug Metabolism Fluorine Chemistry Oxidative Metabolism

Validated Application Scenarios for 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline Based on Quantitative Evidence


Scaffold for Developing Selective M3 Muscarinic Antagonists

The demonstrated M3 antagonist activity (IC₅₀ = 7.94 μM) establishes 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline as a viable starting point for synthesizing focused libraries aimed at identifying selective M3 muscarinic receptor antagonists [1]. This is particularly relevant for programs targeting overactive bladder, COPD, or irritable bowel syndrome, where M3 antagonism is a validated therapeutic mechanism. The scaffold's activity provides a clear baseline for SAR exploration and optimization campaigns.

Building Block for PI3K/mTOR Pathway Kinase Inhibitors

Morpholine-containing anilines are privileged scaffolds in the design of kinase inhibitors targeting the PI3K-AKT-mTOR pathway, a critical signaling cascade in oncology [2]. The combination of a morpholine moiety (which frequently engages the kinase hinge region) and an aniline group (amenable to amide coupling for generating ATP-competitive inhibitors) makes 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline a strategic intermediate for synthesizing novel mTOR and PI3K inhibitors. Its ortho-fluorine substituent further enhances metabolic stability, a key consideration for advancing kinase inhibitors into in vivo efficacy studies.

Metabolically Stabilized Fragment for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (210.25 Da) and balanced physicochemical profile make it suitable for fragment-based screening libraries. Crucially, the ortho-fluorine atom provides a built-in advantage for metabolic stability, a common liability in fragment hits that are often rapidly cleared [3]. This feature allows 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline to serve as a more robust fragment starting point compared to non-fluorinated aniline analogs, potentially accelerating hit-to-lead timelines by reducing the need for early-stage metabolic optimization.

Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

Morpholine derivatives, particularly those with substituted aniline cores, have been explored as dual serotonin and noradrenaline reuptake inhibitors (SNRIs) for the treatment of depression and anxiety disorders [4]. The aniline nitrogen in 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline provides a convenient handle for introducing diverse aromatic or heteroaromatic groups via amide bond formation or reductive amination, enabling rapid exploration of SAR around this therapeutically relevant target class.

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